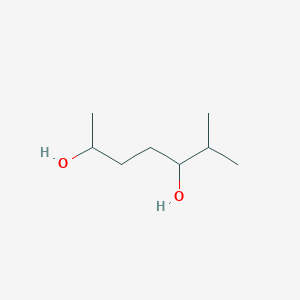![molecular formula C18H13NS B14641320 Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- CAS No. 51775-50-9](/img/structure/B14641320.png)
Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- is an organic compound that belongs to the class of nitriles It features a benzonitrile group attached to a thienyl ring, which is further substituted with a 4-methylphenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- can be achieved through several methods. One common approach involves the reaction of 4-methylphenylthiophene with a suitable nitrile source under specific conditions. For instance, the reaction can be carried out using a palladium-catalyzed cross-coupling reaction, where 4-methylphenylthiophene is reacted with a nitrile compound in the presence of a palladium catalyst and a base.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- can undergo oxidation reactions, where the thienyl ring or the methyl group may be oxidized to form corresponding sulfoxides or sulfone derivatives.
Reduction: The nitrile group can be reduced to form primary amines using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the aromatic ring can be substituted with various electrophiles.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Primary amines.
Substitution: Halogenated, nitrated, or alkylated derivatives.
Wissenschaftliche Forschungsanwendungen
Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development due to its unique structural features.
Industry: Utilized in the production of advanced materials, such as polymers and resins, due to its chemical stability and reactivity.
Wirkmechanismus
The mechanism of action of Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- involves its interaction with specific molecular targets and pathways. The nitrile group can act as an electrophile, reacting with nucleophiles in biological systems. The thienyl and phenyl rings may facilitate binding to target proteins or enzymes, influencing their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Benzonitrile, 2-(4-methylphenyl)-: Similar structure but with the nitrile group attached to a different position on the aromatic ring.
4-Methylbenzonitrile: Lacks the thienyl ring, making it less complex.
Thiophene-2-carbonitrile: Contains a nitrile group attached to a thiophene ring but lacks the phenyl substitution.
Uniqueness: Benzonitrile, 4-[5-(4-methylphenyl)-2-thienyl]- is unique due to the combination of a benzonitrile group, a thienyl ring, and a 4-methylphenyl group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
51775-50-9 |
|---|---|
Molekularformel |
C18H13NS |
Molekulargewicht |
275.4 g/mol |
IUPAC-Name |
4-[5-(4-methylphenyl)thiophen-2-yl]benzonitrile |
InChI |
InChI=1S/C18H13NS/c1-13-2-6-15(7-3-13)17-10-11-18(20-17)16-8-4-14(12-19)5-9-16/h2-11H,1H3 |
InChI-Schlüssel |
WDCWGXDRZVQJLW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=CC=C(S2)C3=CC=C(C=C3)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


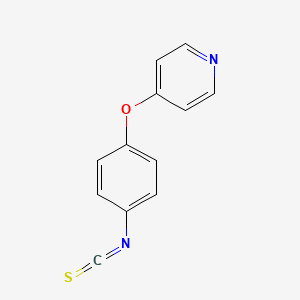
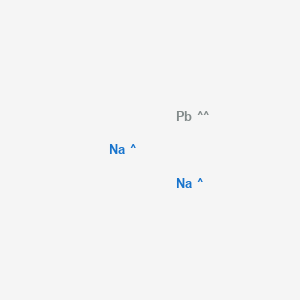

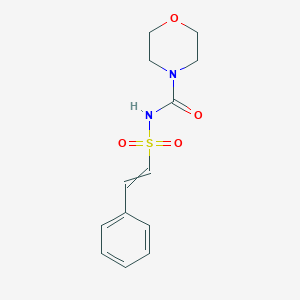

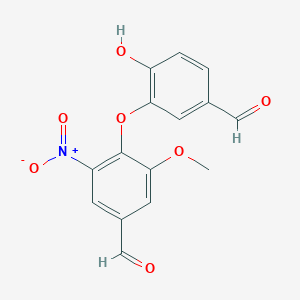


![1-[5-(Methylsulfanyl)-1,3,4-thiadiazol-2-yl]imidazolidin-2-one](/img/structure/B14641285.png)
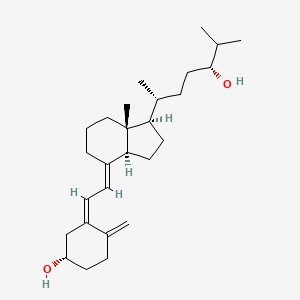
![1,1,1-Trifluoro-N-[2-(4-methylphenoxy)phenyl]methanesulfonamide](/img/structure/B14641293.png)

![Benzoic acid, 2-[(4-chlorophenyl)thio]-5-methoxy-](/img/structure/B14641296.png)
